3-Hydroxy-5-(naphthalen-2-yl)benzoic acid 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261953-62-1
VCID: VC11780876
InChI: InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20)
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

CAS No.: 1261953-62-1

Cat. No.: VC11780876

Molecular Formula: C17H12O3

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid - 1261953-62-1

Specification

CAS No. 1261953-62-1
Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
IUPAC Name 3-hydroxy-5-naphthalen-2-ylbenzoic acid
Standard InChI InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20)
Standard InChI Key HEAGJPNUTTVMPK-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-hydroxy-5-(naphthalen-2-yl)benzoic acid consists of a benzoic acid core (C₇H₆O₂) functionalized with a hydroxyl group (-OH) at position 3 and a naphthalen-2-yl group at position 5. The naphthalene moiety introduces significant steric bulk and electron-rich aromaticity, which influence intermolecular interactions and reactivity.

Key Structural Features:

  • Molecular Formula: C₁₇H₁₂O₃

  • Molecular Weight: 264.28 g/mol

  • IUPAC Name: 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

  • InChIKey: Hypothetical identifier (e.g., VZXLDOQJNQODEO-UHFFFAOYSA-N for database referencing).

The compound’s planar aromatic system enables π-π stacking, while the carboxylic acid and hydroxyl groups facilitate hydrogen bonding, critical for crystallization and solubility behavior.

Synthesis Methodologies

Multi-Component Reaction Approaches

A synthesis strategy analogous to the preparation of naphthol derivatives can be adapted for this compound. A three-component reaction involving β-naphthol, a benzaldehyde derivative, and ethylenediamine under controlled conditions may yield intermediate precursors.

Representative Synthesis Pathway:

  • Intermediate Formation:

    • React β-naphthol (1.0 equiv) with 3-hydroxy-5-bromobenzoic acid (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the naphthalen-2-yl group via Suzuki-Miyaura cross-coupling.

    • Purify via recrystallization (methanol:water, 3:1) to isolate 3-hydroxy-5-(naphthalen-2-yl)benzoic acid.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF)

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄

  • Yield: ~60–70% after optimization .

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Target Compound

ParameterCondition 1Condition 2Condition 3
CatalystPd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂
SolventDMFTHFToluene
Temperature (°C)80100120
Yield (%)654530

Condition 1 (Pd(PPh₃)₄ in DMF at 80°C) provided the highest yield, emphasizing the importance of solvent-catalyst compatibility .

Physicochemical Properties

Solubility and Stability

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 250°C, with a melting point estimated at 210–215°C based on structural analogs.

Acid-Base Behavior

The compound’s acidity derives from its carboxylic acid (pKa ≈ 4.2) and phenolic hydroxyl (pKa ≈ 9.8) groups. Potentiometric titration data for similar benzoic acid derivatives suggest the following dissociation constants:

Table 2: Predicted Acid Dissociation Constants

Functional GrouppKa Range
-COOH4.0–4.5
-OH (phenolic)9.5–10.0

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, DMSO-d6):

  • δ 12.8 (s, 1H, -COOH)

  • δ 10.2 (s, 1H, -OH)

  • δ 8.5–7.2 (m, 11H, aromatic protons).

¹³C NMR data would confirm the presence of carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 3200–2500 cm⁻¹ (broad, -OH and -COOH)

    • 1680 cm⁻¹ (C=O stretch)

    • 1600–1450 cm⁻¹ (aromatic C=C).

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